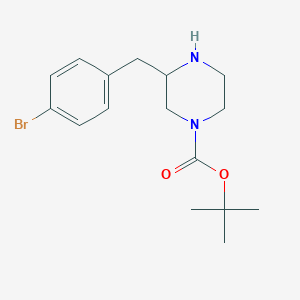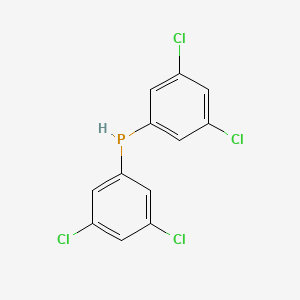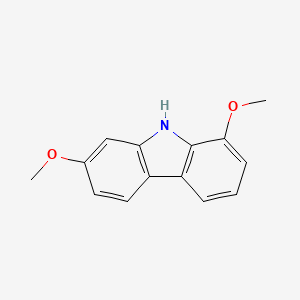![molecular formula C9H13BrOSi B14198170 4-[(Bromomethyl)(dimethyl)silyl]phenol CAS No. 922517-10-0](/img/structure/B14198170.png)
4-[(Bromomethyl)(dimethyl)silyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Bromomethyl)(dimethyl)silyl]phenol is an organosilicon compound with the molecular formula C9H13BrOSi. This compound features a phenol group substituted with a bromomethyl and a dimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bromomethyl)(dimethyl)silyl]phenol typically involves the bromomethylation of phenol followed by silylation. One common method includes the reaction of phenol with bromomethyl dimethylsilane in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Bromomethyl)(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: The silyl group can be involved in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanols
Applications De Recherche Scientifique
4-[(Bromomethyl)(dimethyl)silyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-[(Bromomethyl)(dimethyl)silyl]phenol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The silyl group can stabilize intermediates in these reactions, enhancing their efficiency. In cross-coupling reactions, the silyl group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Chloromethyl)(dimethyl)silyl]phenol
- 4-[(Iodomethyl)(dimethyl)silyl]phenol
- 4-[(Methyl)(dimethyl)silyl]phenol
Uniqueness
4-[(Bromomethyl)(dimethyl)silyl]phenol is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
922517-10-0 |
|---|---|
Formule moléculaire |
C9H13BrOSi |
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
4-[bromomethyl(dimethyl)silyl]phenol |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6,11H,7H2,1-2H3 |
Clé InChI |
OTLZGCABJSAYFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CBr)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)


![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)



![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
